Chain-Length-Specific Anti-Tumor Efficacy: In Vivo MC-38 Colon Carcinoma Model
In a direct head-to-head in vivo comparison using the subcutaneous MC-38 colon carcinoma model in wild-type mice, (3R)-3-hydroxydodecanoic acid (3OH Dodeca) administered on days 6, 9, and 12 post-tumor injection produced a significant reduction in tumor growth, while dodecanoic acid (non-hydroxylated C12), tetradecanoic acid (non-hydroxylated C14), 3-hydroxydecanoic acid (C10), and 3-hydroxytetradecanoic acid (C14) all failed to achieve a significant anti-tumor effect [1]. CD8+ T cell infiltration was quantified by immunohistochemistry: 3OH Dodeca-treated tumors contained 41 ± 8 CD8+ cells per field, versus 12 ± 8 in the control group and 12 ± 10 in the dodecanoic acid group—a >3-fold increase relative to non-hydroxylated or chain-length mismatched comparators [1].
| Evidence Dimension | In vivo tumor growth reduction and CD8+ T cell infiltration in MC-38 subcutaneous model |
|---|---|
| Target Compound Data | Significant tumor growth reduction; CD8+ T cell count: 41 ± 8 cells/field |
| Comparator Or Baseline | Dodecanoic acid (CD8+: 12 ± 10); Vehicle control (CD8+: 12 ± 8); 3-hydroxydecanoic acid (no significant effect); 3-hydroxytetradecanoic acid (only slight decrease) |
| Quantified Difference | >3.4-fold increase in CD8+ T cell infiltration vs dodecanoic acid; only C12 3-hydroxy fatty acid with robust anti-tumor effect among C10, C12, C14 tested |
| Conditions | Subcutaneous MC-38 colon carcinoma model; C57BL/6 wild-type mice; compounds injected i.p. on days 6, 9, 12 post tumor implantation; analysis at day 15-16 |
Why This Matters
This provides the only in vivo evidence that chain-length specificity at C12 with 3-hydroxylation is non-redundant for anti-tumor immunity—purchasing the C10 or C14 analog, or the non-hydroxylated fatty acid, will not deliver this phenotype.
- [1] Katkeviciute E, Bircher A, Sanchez R, Schwill M, Dorst A, Morsy Y, Conde J, Zamboni N, Gademann K, Scharl M, Montalban-Arques A. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor. Cell Reports. 2025;44(3):115357. Figures 3A-3F, S5A-S5B. View Source
